molecular formula C20H20N2O3S B2511158 ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate CAS No. 896323-06-1

ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate

Cat. No.: B2511158
CAS No.: 896323-06-1
M. Wt: 368.45
InChI Key: YOQADQFUOXVWDY-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide, followed by cyclization with a bromoacetyl derivative . The reaction conditions often require heating and the use of solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-3-25-20(24)17-12(2)16(11-21)19(26-17)22-18(23)15-9-8-13-6-4-5-7-14(13)10-15/h8-10H,3-7H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQADQFUOXVWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(CCCC3)C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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